molecular formula C8H9NO5S B13555287 Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate

Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate

Cat. No.: B13555287
M. Wt: 231.23 g/mol
InChI Key: HEQVGSYZKGMQGC-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with hydroxyl, methanesulfonyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the hydroxyl, methanesulfonyl, and carboxylate groups through specific reagents and reaction conditions. For instance, the hydroxyl group can be introduced via hydroxylation reactions, while the methanesulfonyl group can be added using methanesulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and controlled reaction environments to optimize the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the methanesulfonyl group can produce sulfonamide derivatives.

Scientific Research Applications

Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins and nucleic acids, thereby exerting its biological effects.

Comparison with Similar Compounds

    2-Hydroxy-5-methylpyridine: Similar structure but lacks the methanesulfonyl and carboxylate groups.

    Methyl 2-hydroxy-5-nitropyridine-3-carboxylate: Contains a nitro group instead of a methanesulfonyl group.

    2-Hydroxy-5-methanesulfonylpyridine: Lacks the carboxylate group.

Uniqueness: Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is unique due to the presence of all three functional groups (hydroxyl, methanesulfonyl, and carboxylate) on the pyridine ring. This combination of groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

methyl 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO5S/c1-14-8(11)6-3-5(15(2,12)13)4-9-7(6)10/h3-4H,1-2H3,(H,9,10)

InChI Key

HEQVGSYZKGMQGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)S(=O)(=O)C

Origin of Product

United States

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